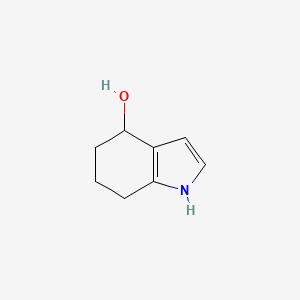

4,5,6,7-tetrahydro-1H-indol-4-ol

Vue d'ensemble

Description

4,5,6,7-tetrahydro-1H-indol-4-ol: is a versatile organic compound belonging to the indole family. Indoles are known for their significance in various fields, including pharmaceuticals, agrochemicals, and materials science

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydro-1H-indol-4-ol typically involves the cyclization of tryptophan or its derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions. Another approach is the Biltz synthesis, which uses aniline derivatives and glyoxal.

Industrial Production Methods: On an industrial scale, the compound can be synthesized through multicomponent reactions that allow for efficient and scalable production. These methods often involve the use of catalysts to improve yield and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions: 4,5,6,7-tetrahydro-1H-indol-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Oxidation of this compound can lead to the formation of indole-4-carboxylic acid.

Reduction: Reduction typically results in the formation of tetrahydroindole derivatives.

Substitution: Substitution reactions can produce various alkylated indole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Antiviral Activity

Recent studies have identified derivatives of 4,5,6,7-tetrahydro-1H-indole as promising candidates for antiviral agents. Specifically, a study highlighted the discovery of a 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold that exhibits anti-HCV (hepatitis C virus) activity. The compound demonstrated low cytotoxicity (CC50 = 109.9 µM) and effective inhibition against HCV replicon cells with EC50 values of 12.4 µM for genotype 1b and 8.7 µM for genotype 2a .

1.2 Synthesis of Polyheterocycles

The compound serves as a valuable starting material for synthesizing complex polyheterocyclic structures. These structures have been linked to various biological activities and medicinal properties. For example, synthetic pathways leading to polyheterocycles derived from 4,5,6,7-tetrahydroindol-4-one have been explored extensively due to their potential applications in drug development .

Material Science Applications

2.1 Optoelectronic Devices

The optoelectronic properties of compounds derived from 4,5,6,7-tetrahydroindol-4-one have garnered interest for their potential use in electronic devices. The synthesis of derivatives with specific electronic properties allows for the development of materials that can be utilized in organic light-emitting diodes (OLEDs) and solar cells .

Chemical Synthesis

3.1 Key Precursor in Organic Synthesis

4,5,6,7-Tetrahydro-1H-indole derivatives have been employed as key intermediates in various synthetic routes aimed at producing biologically active compounds. Their ability to undergo oxidative dearomatization has been exploited to create novel indolone derivatives that serve as precursors for total synthesis in organic chemistry .

Table 1: Anti-HCV Activity of 2-Phenyl-4,5,6,7-Tetrahydro-1H-Indole Derivatives

| Compound ID | CC50 (µM) | EC50 Genotype 1b (µM) | EC50 Genotype 2a (µM) |

|---|---|---|---|

| Compound 31 | >200 | 12.4 | 8.7 |

| Compound 34 | >200 | Not Applicable | Not Applicable |

Table 2: Synthesis Pathways for Polyheterocycles from Tetrahydroindoles

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Cyclization | 4-Oxotetrahydrobenzofurans | Pyrrolocyclohexanones | 78–90 |

| C-H Arylation | Unsubstituted pyrrole | N-Fused Isoquinoline Derivative | 67 |

| Cross-Coupling | Aryl Glyoxals | Hydroxy-substituted Pyrroles | Varies |

Case Studies

Case Study: Development of Anti-HCV Agents

A collaborative study involving EDASA Scientific and several universities focused on the synthesis and evaluation of anti-HCV compounds based on the tetrahydroindole scaffold. The screening revealed several analogues with promising antiviral activity against HCV genotypes resistant to standard therapies .

Case Study: Synthesis of Novel Indolone Derivatives

Research conducted by Petrova et al. demonstrated the successful synthesis of polyfunctionalized bipyrrole intermediates from tetrahydroindole derivatives. These intermediates are considered potential precursors for purine analogs that could expand therapeutic options in medicinal chemistry .

Mécanisme D'action

The mechanism by which 4,5,6,7-tetrahydro-1H-indol-4-ol exerts its effects depends on its specific derivatives and the biological targets they interact with. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes. In anticancer applications, it may interfere with cell signaling pathways or induce apoptosis.

Comparaison Avec Des Composés Similaires

Indole-3-carboxylic acid

Tryptophan

5-Hydroxyindole

Uniqueness: 4,5,6,7-tetrahydro-1H-indol-4-ol is unique due to its structural features, which allow for diverse chemical modifications and biological activities. Its derivatives often exhibit distinct properties compared to other indole compounds, making it a valuable compound in research and industry.

Activité Biologique

4,5,6,7-tetrahydro-1H-indol-4-ol is an organic compound that has attracted significant attention due to its potential biological activities and medicinal applications. Its unique bicyclic structure, featuring a saturated indole moiety and a hydroxyl group at the 4-position, contributes to its reactivity and interaction with various biological targets.

Structural Characteristics

The molecular formula of this compound is C8H11N with a molecular weight of approximately 135.18 g/mol. The presence of the hydroxyl group enhances its pharmacological properties and makes it structurally similar to other bioactive indole derivatives.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

-

Antiviral Activity :

- A study highlighted the compound's potential as an anti-hepatitis C virus (HCV) agent. Derivatives of 4,5,6,7-tetrahydroindoles showed significant inhibitory effects against HCV with low cytotoxicity (CC50 > 200 µM) and promising effective concentrations (EC50 values ranging from 7.9 µM to 12.4 µM) .

- Anticancer Properties :

-

Anti-inflammatory Effects :

- Some studies have indicated that compounds related to this compound possess inhibitory activities against inducible nitric oxide synthase (iNOS), suggesting potential anti-inflammatory properties .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various signaling pathways. For example:

- Enzyme Inhibition : The compound may inhibit certain enzymes critical for viral replication or cancer cell proliferation.

- Receptor Binding : Its structural similarity to neurotransmitters allows it to interact with serotonin receptors, potentially influencing mood and behavior.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through comparison with structurally related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Methyl-4,5,6,7-tetrahydroindole | Methylated Indole | Exhibits altered pharmacological properties due to methyl substitution. |

| Psilocin (4-Hydroxy-N,N-dimethyltryptamine) | Natural Alkaloid | Known for psychedelic properties; interacts strongly with serotonin receptors. |

| 4-Hydroxyindole | Hydroxylated Indole | Plays a role in melanin biosynthesis; exhibits different reactivity patterns. |

Case Study 1: Anti-HCV Activity

In a study evaluating the anti-HCV activity of tetrahydroindole derivatives:

- Compound Tested : A specific derivative exhibited EC50 values of 8.7 µM for genotype 2a and 12.4 µM for genotype 1b.

- Findings : The derivative showed low cytotoxicity (CC50 > 200 µM), indicating its potential as a therapeutic agent against HCV without significant adverse effects .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

A series of derivatives were tested for their cytotoxic effects on various cancer cell lines:

Propriétés

IUPAC Name |

4,5,6,7-tetrahydro-1H-indol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c10-8-3-1-2-7-6(8)4-5-9-7/h4-5,8-10H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYPXFQCCVZJKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)NC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001302467 | |

| Record name | 4,5,6,7-Tetrahydro-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192130-35-1 | |

| Record name | 4,5,6,7-Tetrahydro-1H-indol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192130-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-Tetrahydro-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.